Pentyl phenoxyacetate Pentyl phenoxyacetate
Brand Name: Vulcanchem
CAS No.: 74525-52-3
VCID: VC16981179
InChI: InChI=1S/C13H18O3/c1-2-3-7-10-15-13(14)11-16-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

Pentyl phenoxyacetate

CAS No.: 74525-52-3

Cat. No.: VC16981179

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Pentyl phenoxyacetate - 74525-52-3

CAS No. 74525-52-3
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name pentyl 2-phenoxyacetate
Standard InChI InChI=1S/C13H18O3/c1-2-3-7-10-15-13(14)11-16-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
Standard InChI Key ALEKBMQVKFWMOR-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)COC1=CC=CC=C1

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Pentyl phenylacetate, systematically named pentyl 2-phenylacetate, belongs to the ester family. Its structure consists of a phenyl group bonded to an acetate moiety, which is further esterified with a pentyl chain . The International Union of Pure and Applied Chemistry (IUPAC) name reflects this arrangement, while alternative designations include amyl phenylacetate and benzeneacetic acid pentyl ester . The compound’s InChIKey (LRVLBFSVAFUOGO-UHFFFAOYSA-N) and CAS registry number (5137-52-0) provide unique identifiers for database referencing .

Structural Analysis

The ester functional group (RCOOR\text{RCOOR}') dominates the molecule’s reactivity, with the phenyl ring contributing aromatic stability. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the connectivity of the pentyl chain to the acetate oxygen, while X-ray crystallography data (where available) delineate bond lengths and angles . The absence of chiral centers simplifies its stereochemical profile, making it a straightforward target for synthetic campaigns.

Synthesis Methods

Ionic Liquid-Catalyzed Synthesis

A patent-pending method (CN101811966A) describes a solvent-free approach using pyridine propyl sulfonic acid ionic liquid as a catalyst . Key steps include:

  • Mixing phenol and acetic acid in a 1:1.1 molar ratio.

  • Adding the mixture to the ionic liquid at a ratio of 1 mL catalyst per 1.05 mol substrate.

  • Heating to 120–130°C under reflux for 2–6 hours.

  • Distilling the product at 190–195°C to isolate pentyl phenylacetate.

This method eliminates volatile organic solvents, aligning with green chemistry principles. The ionic liquid enhances reaction efficiency by stabilizing the transition state, as evidenced by a 68.8% yield after 4 hours and 88.1% after 6 hours .

Table 1: Optimization of Reaction Time and Yield

Reaction Time (hours)Yield (%)
239.9
468.8
688.1

Physicochemical Properties

Solubility and Volatility

Pentyl phenylacetate exhibits low aqueous solubility (0.189 mg/L at 25°C), favoring partitioning into organic phases . It is highly soluble in methanol (47,800 mg/L) and hexane (3,280 mg/L), making it suitable for formulations requiring hydrophobic carriers . The compound’s volatility, quantified by a vapor pressure of 5.71×1025.71 \times 10^{-2} Pa, suggests moderate evaporation rates under ambient conditions .

Stability and Degradation

The ester bond’s susceptibility to hydrolysis dictates environmental persistence. In acidic conditions (pH 5), the hydrolysis half-life (DT50\text{DT}_{50}) is 4.2 days, decreasing to 6 minutes at pH 9 . Photolysis further accelerates degradation, with UV exposure cleaving the ester linkage into phenylacetic acid and pentanol. Soil adsorption coefficients (KocK_{oc}) of 30 indicate moderate mobility, though leaching to groundwater is unlikely due to rapid degradation .

Environmental and Toxicological Profile

Ecotoxicology

Pentyl phenylacetate exhibits moderate toxicity to aquatic organisms, with a 96-hour LC50_{50} of 2.52 mg/L for fish . Invertebrates show greater sensitivity, though honeybees remain unaffected at field-relevant concentrations. Soil microorganisms rapidly metabolize the compound, minimizing long-term accumulation.

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